4-[(Ethylamino)methyl]benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-(ethylaminomethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-11-7-8-3-5-9(6-4-8)10(12)13;/h3-6,11H,2,7H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHGRKXIJANOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethylamino)methyl]benzoic acid hydrochloride typically involves the reaction of 4-formylbenzoic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Ethylamino)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the ethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions include various benzoic acid derivatives, amine derivatives, and substituted benzoic acid compounds .
Scientific Research Applications
Biological Activities
4-[(Ethylamino)methyl]benzoic acid hydrochloride exhibits a range of biological activities:
- Anti-inflammatory Properties : Studies indicate that derivatives of this compound have shown promising IC50 values for COX-1 inhibition and selectivity indices for COX-2, suggesting potential as anti-inflammatory agents.
- Antibacterial and Antifungal Effects : The compound influences microbial growth through interactions with cellular mechanisms, making it relevant in pharmacological contexts.
- Pain Modulation : Its structural similarities to other bioactive compounds suggest applications in pain relief and inflammation modulation.
Drug Development
In drug synthesis, this compound serves as an intermediate or active pharmaceutical ingredient (API). Its derivatives are explored for:
- Anti-inflammatory Drugs : Compounds derived from this structure are being investigated for their efficacy in treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Agents : The compound's ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
Case Studies
-
VLA-4 Antagonists : Research demonstrated that benzoic acid derivatives, including this compound, exhibit potent VLA-4 inhibitory activity. In vivo testing showed significant efficacy in reducing eosinophil infiltration in murine models of asthma .
Compound IC50 (nM) Eosinophil Infiltration Reduction (%) 15e 3.8 72 Control - - - Oral Bioavailability Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics, indicating its suitability for oral administration.
Mechanism of Action
The mechanism of action of 4-[(Ethylamino)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
The compound is compared to other benzoic acid derivatives and amino-substituted hydrochlorides (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Backbone Differences: 4-(Ethylamino)butanoic acid HCl (butanoic acid backbone) shows reduced molecular weight and altered solubility compared to benzoic acid derivatives, making it more suited for biochemical assays .
- Ether vs. Methyl Linkages: Compounds like 4-(2-(dimethylamino)ethoxy)benzoic acid HCl incorporate ether linkages, which may enhance metabolic stability compared to direct methyl attachments .
Research Findings and Key Differences
- Solubility and Stability: The ethylamino-methyl group in the target compound improves water solubility at acidic pH compared to non-ionizable analogs like 4-methylbenzoic acid derivatives. However, it may exhibit lower thermal stability than ether-linked compounds (e.g., 4-(2-piperidinoethoxy)benzoic acid HCl) .
Biological Activity
4-[(Ethylamino)methyl]benzoic acid hydrochloride, a compound with the molecular formula C10H14ClNO2 and a molecular weight of 219.68 g/mol, is recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in research and medicine.
The compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability. It can be synthesized through various chemical reactions, including oxidation, reduction, and substitution, allowing for the modification of its properties for specific applications.
This compound interacts with various biological targets, particularly enzymes and proteins. Its binding affinity can alter enzymatic activity, leading to significant biochemical effects. The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation .
Pharmacological Applications
- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit promising IC50 values for COX-1 inhibition and selectivity indices for COX-2, suggesting potential as anti-inflammatory agents.
- Antibacterial and Antifungal Activity : The compound has demonstrated efficacy against various microbial strains, influencing their growth through interactions with cellular mechanisms.
- Pain Modulation : Its structural similarities to other bioactive compounds position it as a candidate for pain management therapies.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on COX Inhibition : A study evaluated the anti-inflammatory effects of this compound through in vitro assays, demonstrating significant inhibition of COX enzymes compared to traditional NSAIDs .
- Microbial Interaction Studies : Investigations into its antibacterial properties revealed that the compound effectively inhibits the growth of specific bacterial strains, suggesting its potential use in treating infections.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its ethylamino substitution, which enhances solubility and alters pharmacological profiles compared to similar compounds. Below is a comparison table highlighting some related compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-((Methylpiperazin-1-yl)methyl)benzoic acid | 106261-49-8 | 0.98 |
| 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid | 914349-54-5 | 0.98 |
| 4-((Dimethylamino)methyl)benzoic acid hydrochloride | 17847-26-6 | 0.92 |
| 3,5-Bis(aminomethyl)benzoic acid dihydrochloride | 185963-32-0 | 0.82 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for obtaining high-purity 4-[(Ethylamino)methyl]benzoic acid hydrochloride?
- Methodology : The compound can be synthesized via esterification of benzoic acid derivatives followed by amination. Key steps include refluxing 4-(bromomethyl)benzoic acid with ethylamine in a polar aprotic solvent (e.g., DMF) under nitrogen, followed by HCl-mediated salt formation. Purification via recrystallization (ethanol/water) or preparative HPLC ensures >95% purity. Structural validation requires -NMR (amide proton at δ 8.1–8.3 ppm) and FTIR (C=O stretch at ~1700 cm) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to assess purity (>95%) and detect impurities .
- NMR : Confirm the ethylamino-methyl group via -NMR (quaternary carbon at ~40 ppm) and -NMR splitting patterns .
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak at m/z 198.1 (free base) and adducts (e.g., [M+H]) .
Q. How should researchers evaluate solubility and stability for formulation studies?
- Methodology :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–7.4) with UV-Vis quantification. The hydrochloride salt typically shows improved aqueous solubility at acidic pH due to protonation of the ethylamino group .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the ester or amide bonds under basic conditions is a key degradation pathway .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
- Methodology :
- Design of Experiments (DoE) : Apply a fractional factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example, a central composite design can identify optimal conditions for reductive amination (e.g., NaBH/AcOH at 60°C) .
- High-Throughput Screening : Use automated liquid handlers to test 96-well plates with varying reagents, followed by LC-MS analysis to rank yields .
Q. What computational strategies enhance the study of this compound’s reactivity in drug design?
- Methodology :
- Quantum Chemical Calculations : Use Gaussian or ORCA software to model transition states for reactions like nucleophilic substitution. Fukui indices can predict reactive sites for derivatization .
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., neuraminidase) using GROMACS. Focus on hydrogen bonding between the ethylamino group and catalytic residues (e.g., Asp151) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology :
- Orthogonal Assays : Validate enzyme inhibition (e.g., acetylcholinesterase) via both fluorometric (substrate: ATCh) and colorimetric (Ellman’s assay) methods to rule out assay-specific artifacts .
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) using random-effects models. Adjust for variables like buffer composition (e.g., Tris vs. phosphate affecting ionic strength) .
Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs?
- Methodology :
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Monitor optical rotation with a polarimetric detector .
- PXRD : Analyze polymorphic forms (e.g., anhydrous vs. hydrate) with Bragg-Brentano geometry. Rietveld refinement quantifies phase purity .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodology :
- Nonlinear Regression : Fit sigmoidal curves (variable slope) to dose-response data using GraphPad Prism. Report Hill slopes to assess cooperativity .
- Bootstrap Resampling : Estimate confidence intervals for EC values to address variability in cell-based assays (e.g., neuronal viability) .
Q. How can researchers integrate machine learning to predict novel derivatives with enhanced bioactivity?
- Methodology :
- QSAR Modeling : Train a random forest model on PubChem data (descriptors: logP, topological polar surface area) to predict blood-brain barrier permeability .
- Generative Chemistry : Use REINVENT or ChemBERTa to propose derivatives with optimized binding to serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
